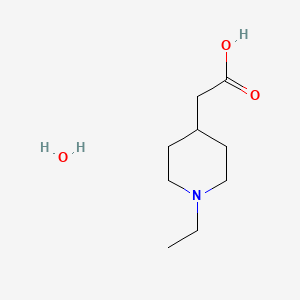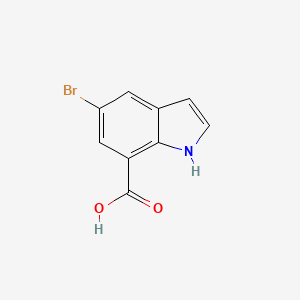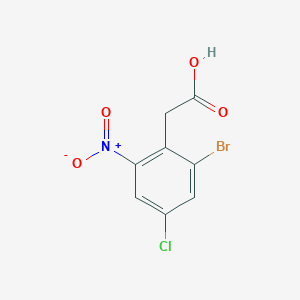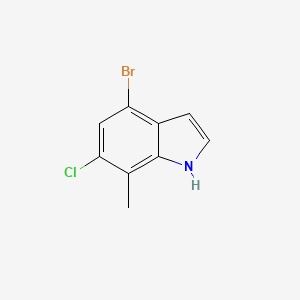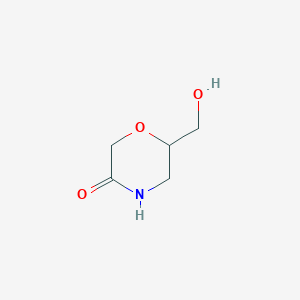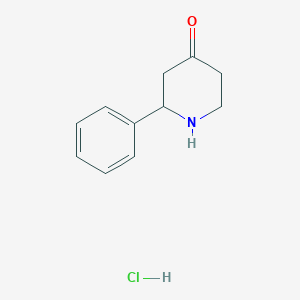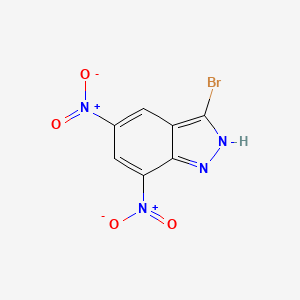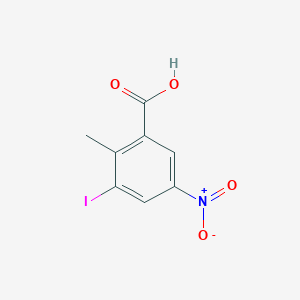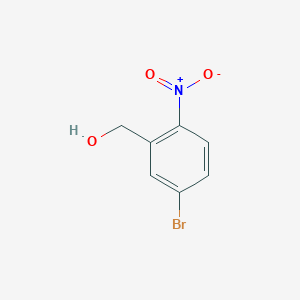
(5-Bromo-2-nitrophenyl)methanol
Übersicht
Beschreibung
“(5-Bromo-2-nitrophenyl)methanol” is an organic compound with the molecular formula C7H6BrNO3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of “(5-Bromo-2-nitrophenyl)methanol” involves a reaction with carbon tetrabromide and triphenylphosphine in dichloromethane and acetonitrile at 0 - 20℃ for 16 hours . Another method involves the reaction of 5-Bromo-2-nitrobenzoic acid with borane-THF in tetrahydrofuran at 20℃ for 24 hours .Molecular Structure Analysis
The molecular structure of “(5-Bromo-2-nitrophenyl)methanol” is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, with a methanol group also attached to the phenyl ring .Physical And Chemical Properties Analysis
“(5-Bromo-2-nitrophenyl)methanol” has a molecular weight of 232.03 . It is a solid at room temperature . The compound is sealed in dry storage at room temperature .Wissenschaftliche Forschungsanwendungen
Kinetics and Reactivity Studies
- Reactivity and Kinetics Analysis : Research involving (5-Bromo-2-nitrophenyl)methanol primarily focuses on understanding its reactivity and kinetics in various chemical reactions. For instance, the kinetics of reactions of 5-bromo-2-nitro-3-R-thiophens with different nucleophiles in methanol have been studied, providing insights into the reactivity patterns of similar bromo-nitro compounds (Consiglio et al., 1982).
Application in Analytical Chemistry
- Analytical Chemistry Applications : Certain derivatives of bromo-nitro compounds are used in analytical chemistry. For example, 5-(4-Nitrophenyl)-2,4-pentadien-1-al (NPPD), a compound similar to (5-Bromo-2-nitrophenyl)methanol, has been used as a tracer by non-scientists at a simulated crime scene for detecting presence on surfaces (Suzuki et al., 2005).
Study of Substituent Effects in Chemical Reactions
- Substituent Effect Studies : The compound's structure lends itself well to studies on the effects of substituents in chemical reactions. Research in this area includes understanding how different substituents affect the rate and outcome of various reactions, such as in the debromination of bromo-nitrothiophenes in methanol (Guanti et al., 1970).
Photochemical Reaction Mechanisms
- Photochemical Studies : Studies on compounds like 2-nitrobenzyl methyl ether, which share functional groups with (5-Bromo-2-nitrophenyl)methanol, help in understanding photochemical reaction mechanisms. These studies have implications in the development of photo-responsive materials and understanding the behavior of similar compounds under light exposure (Il'ichev et al., 2004).
Solvent Effect in Chemical Reactions
- Solvent Influence Studies : The effect of solvents on the reactivity of bromo-nitro compounds is another area of research. Investigations on how different solvents affect the rate and selectivity of reactions involving similar compounds provide valuable insights into solvent effects in organic chemistry (Harifi‐Mood et al., 2011).
Antibacterial Properties Exploration
- Exploration of Antibacterial Properties : Research has been conducted on bromophenols derived from marine algae, which are structurally related to (5-Bromo-2-nitrophenyl)methanol. These studies focus on exploring their potential antibacterial properties, which could have implications in the development of new antibacterial agents (Xu et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-bromo-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQKJJIHTCXFJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-nitrophenyl)methanol | |
CAS RN |
1241894-37-0 | |
| Record name | (5-bromo-2-nitro-phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




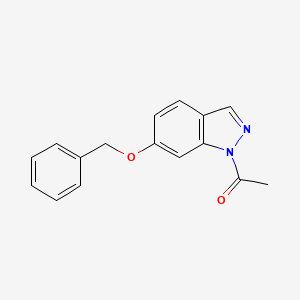


![[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1523570.png)
